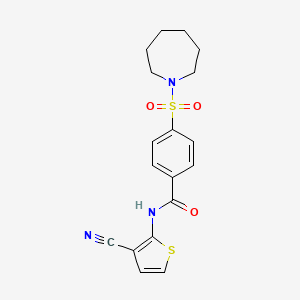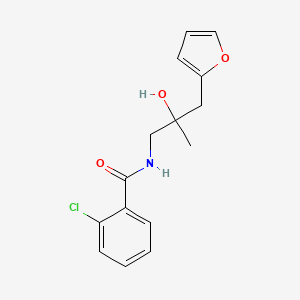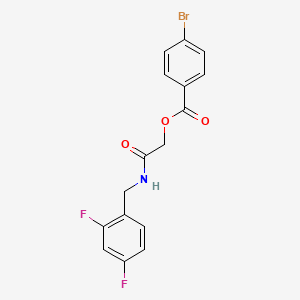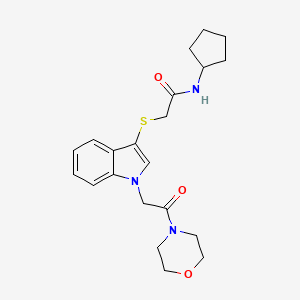
6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one is a chemical compound that has been extensively researched for its potential use in medicinal chemistry. It is a quinazolinone derivative that has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Aplicaciones Científicas De Investigación
Structural Investigation and Receptor Selectivity
Research on derivatives of the quinazoline scaffold, similar to 6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one, has shown significant implications in the development of receptor selective antagonists. For instance, derivatives designed as AMPA and kainate receptor antagonists have demonstrated that specific substitutions can yield compounds with good affinity and selectivity for these receptors, offering potential pathways for therapeutic interventions (Colotta et al., 2006).
Anticonvulsant Properties
Some derivatives of quinazolin-4(3H)-one exhibit moderate to significant anticonvulsant activity, showcasing the compound's potential in developing treatments for seizure-related disorders. This highlights the chemical's versatility and potential in pharmacological applications (Georgey et al., 2008).
Synthetic Methodologies
The compound and its derivatives are central to novel synthetic routes, offering efficient methods to produce complex molecules with potential pharmaceutical applications. These methodologies not only expand the toolbox of synthetic chemistry but also open doors to new drug development strategies (Chern et al., 1988).
Molecular Structure and Docking Studies
Investigations into the molecular structure and docking studies of quinazolinone derivatives provide insights into their interaction with biological targets. Such studies are crucial for the rational design of molecules with desired biological activities, including potential inhibitors for proteins implicated in disease pathways (Wu et al., 2022).
Inhibition of Phosphodiesterase
Quinazoline derivatives have been identified as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), important for their vasodilatory effects and potential therapeutic benefits in cardiovascular diseases. This underscores the chemical's relevance in developing treatments for vascular disorders (Takase et al., 1994).
Novel Hydroxymethyl-substituted Compounds
Hydroxymethylated analogues of heteroaryl cores, including quinazolin-4-ones, represent a sparse area in scientific literature, suggesting an avenue for exploration. The synthesis of these compounds from readily available materials underscores their potential for diverse applications in medicinal chemistry and beyond (Holmes et al., 2016).
HDAC6 Inhibitors for Alzheimer's Disease
Quinazolin-4-one derivatives have been explored as selective histone deacetylase-6 (HDAC6) inhibitors, with potential implications for treating Alzheimer's disease. This research indicates the compound's utility in neurodegenerative disease management, highlighting its role in enhancing synaptic activities and potentially mitigating β-amyloid aggregation (Yu et al., 2013).
Propiedades
IUPAC Name |
6-chloro-2-(hydroxymethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)9(14)12-8(4-13)11-7/h1-3,13H,4H2,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZUDAFYPLMVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2646247.png)
![2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone](/img/structure/B2646249.png)

![[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2646252.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2646253.png)
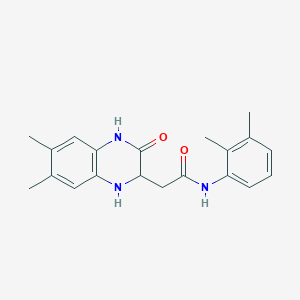

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2646258.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2646259.png)
